molecular formula C7H6INO3 B12954986 Benzoic acid, 2-amino-3-hydroxy-6-iodo-

Benzoic acid, 2-amino-3-hydroxy-6-iodo-

Cat. No.: B12954986
M. Wt: 279.03 g/mol
InChI Key: GMZPZVYPLKTRPL-UHFFFAOYSA-N
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Description

Benzoic acid, 2-amino-3-hydroxy-6-iodo- is an organic compound with the molecular formula C7H6INO3 It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group, a hydroxyl group, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-amino-3-hydroxy-6-iodo- typically involves the iodination of 2-amino-3-hydroxybenzoic acid. One common method is the electrophilic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the selective iodination at the desired position.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 2-amino-3-hydroxy-6-iodo- can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-amino-3-hydroxy-6-iodo- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide for azide substitution.

Major Products Formed

    Oxidation: Formation of 2-amino-3-hydroxy-6-iodobenzoquinone.

    Reduction: Formation of 2-amino-3-hydroxybenzoic acid.

    Substitution: Formation of 2-amino-3-hydroxy-6-azidobenzoic acid.

Scientific Research Applications

Benzoic acid, 2-amino-3-hydroxy-6-iodo- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of benzoic acid, 2-amino-3-hydroxy-6-iodo- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In medicinal applications, the compound may exert its effects by modulating signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Iodoxybenzoic acid: An oxidant used for functional group transformations.

    2-Amino-3-hydroxybenzoic acid: A precursor in the synthesis of benzoic acid, 2-amino-3-hydroxy-6-iodo-.

    3-Hydroxyanthranilic acid: Another derivative of benzoic acid with similar functional groups.

Uniqueness

Benzoic acid, 2-amino-3-hydroxy-6-iodo- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of amino, hydroxyl, and iodine substituents on the benzene ring makes this compound versatile for various synthetic and research applications.

Properties

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

IUPAC Name

2-amino-3-hydroxy-6-iodobenzoic acid

InChI

InChI=1S/C7H6INO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10H,9H2,(H,11,12)

InChI Key

GMZPZVYPLKTRPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)N)C(=O)O)I

Origin of Product

United States

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